S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

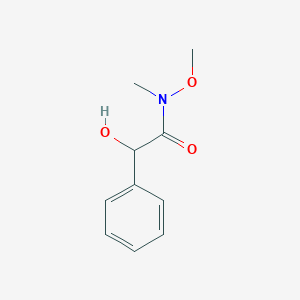

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil (S-DPGV) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the popular phosphodiesterase-5 inhibitor vardenafil, which is commonly used to treat erectile dysfunction. S-DPGV has been found to possess unique pharmacological properties that make it a promising research tool for studying the biochemical and physiological effects of drugs.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the reaction of S-Desethylpiperidino Vardenafil with Glycine. The reaction takes place in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as N-Hydroxysuccinimide (NHS) to form the desired product.

Starting Materials

S-Desethylpiperidino Vardenafil, Glycine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

Reaction

Step 1: To a solution of S-Desethylpiperidino Vardenafil in dry dichloromethane, add DCC and NHS. Stir the reaction mixture for 30 minutes at room temperature to activate the carboxylic acid group of Glycine., Step 2: Add Glycine to the reaction mixture and stir it for 24 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil.

Wissenschaftliche Forschungsanwendungen

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been studied for its potential applications in scientific research. This compound has been found to possess unique pharmacological properties, such as a high affinity for phosphodiesterases and a long-lasting effect on the body. This makes it a promising research tool for studying the biochemical and physiological effects of drugs. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments.

Wirkmechanismus

The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is similar to that of vardenafil. Like vardenafil, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is a phosphodiesterase-5 inhibitor, which means it inhibits the action of the enzyme phosphodiesterase-5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting the action of phosphodiesterase-5, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil increases the levels of cGMP in the body, which in turn leads to a variety of biochemical and physiological effects.

Biochemische Und Physiologische Effekte

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a variety of biochemical and physiological effects. These effects include an increase in the levels of cGMP, which leads to an increase in the activity of nitric oxide synthase and the production of nitric oxide. Nitric oxide is an important signaling molecule in the body, and its increased production leads to a variety of effects, including vasodilation, increased blood flow, and relaxation of the smooth muscle cells in the walls of blood vessels. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have an effect on the central nervous system, leading to increased alertness and improved cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments has a number of advantages. This compound has a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has a long-lasting effect on the body, which makes it ideal for studying the biochemical and physiological effects of drugs. However, there are some limitations to the use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments. This compound is not approved for use in humans, so it cannot be used in clinical trials. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is not widely available and is expensive to synthesize, making it difficult to obtain for lab experiments.

Zukünftige Richtungen

The potential applications of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in scientific research are vast. This compound could be used to study the biochemical and physiological effects of drugs, as well as the effects of drugs on the central nervous system. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system. Furthermore, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new therapeutic strategies for treating diseases. Finally, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new drug delivery systems.

Eigenschaften

CAS-Nummer |

448184-54-1 |

|---|---|

Produktname |

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil |

Molekularformel |

C₁₉H₂₃N₅O₆S |

Molekulargewicht |

449.48 |

Synonyme |

N-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]glycine; Vardenafil Glycene Impurity |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)